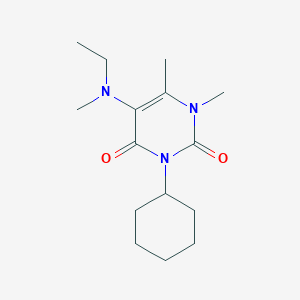

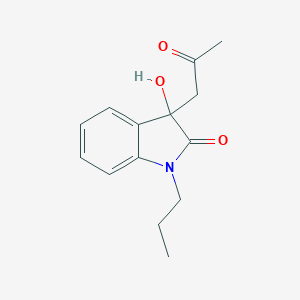

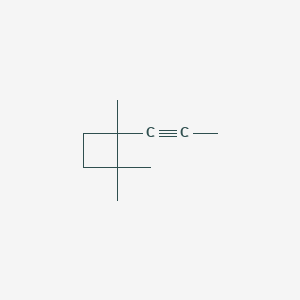

![molecular formula C10H4O2S2 B011667 Benzo[1,2-b:4,5-b']dithiophene-4,8-dione CAS No. 32281-36-0](/img/structure/B11667.png)

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione

Overview

Description

Scientific Research Applications

Organic Solar Cells

BDT has been widely used to construct donor-acceptor (D-A) copolymers in organic solar cells (OSCs) . In one study, a chlorine functionalized benzo [1,2-b:4,5-b′]difuran-benzo [1,2-c:4,5-c′]dithiophene-4,8-dione copolymer was used in OSCs, achieving an efficiency exceeding 13% .

Photovoltaic Devices

BDT is one of the most widely used and studied building blocks for high-performance small molecule-based photovoltaic devices .

OFETs and OPVs

BDT has been intensively studied for the application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its planar symmetrical molecular structure, which enables better π-π stacking and good electron delocalization .

Side Chain Engineering

In a study, the performance of OSCs from dithieno [3,2-b]benzo [1,2-b;4,5-b′]dithiophene-based copolymers was improved via side chain engineering and radical polymer additives . The power conversion efficiencies (PCEs) of the counterpart OSCs from the DTBDT-alt-BDD polymer with 2-butyloctyl side chains (PDBT-Cl-BO) increased from 12.67% to 14.58% .

Radical Conjugated Polymer Additives

The PCEs of the OSCs from the blends of PDBT-Cl-BO:Y6 were further improved from 14.58% to 15.93% with a notable improvement of short circuit densities (JSCs) and fill factors (FFs), along with a small improvement in VOC upon the addition of the radical conjugated polymer GDTA as an additive .

Conductive Polymer

BDT is a conductive polymer with a symmetric and planar conjugated structure which has a hole mobility of 0.25 cm^2 V^-1 s^-1 . It can be used as an acceptor layer in the fabrication of polymer-based solar cells .

properties

IUPAC Name |

thieno[2,3-f][1]benzothiole-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUXRPJYVQQBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186030 | |

| Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32281-36-0 | |

| Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032281360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32281-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (BENZO(1,2-B:4,5-B)DITHIOPHENE-4,8-DIONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1C271HP09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Benzo[1,2-b:4,5-b']dithiophene-4,8-dione a promising material for organic electronics?

A1: Benzo[1,2-b:4,5-b']dithiophene-4,8-dione possesses several characteristics desirable for organic electronics:

- High Electron Affinity: As a quinone, it readily accepts electrons, making it suitable for n-type organic semiconductors. []

- Columnar Structure: Its molecular arrangement facilitates efficient intermolecular interactions, enhancing electron mobility. []

- Air Stability: Devices using this compound show promising air stability, crucial for real-world applications. []

- Red-Shifted Emission: When incorporated into donor-π-acceptor-π-donor molecules, it contributes to red-shifted emission, valuable for developing red emitters. []

Q2: How does the structure of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione influence its properties as an electrode material for lithium-ion batteries?

A2: The symmetrical planar and conjugated structure of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione, along with the absence of α-H, contributes to its:

- High Redox Potential: This enables efficient charge transfer processes in batteries. []

- High Diffusion Coefficient: Facilitates faster ion transport within the battery. []

- Electrochemical Stability: Ensures long-term performance and cycling stability. []

Q3: Can Benzo[1,2-b:4,5-b']dithiophene-4,8-dione be used to improve the performance of lithium-oxygen batteries?

A3: Research suggests that Benzo[1,2-b:4,5-b']dithiophene-4,8-dione shows promise as a solution-mediated oxygen reduction reaction (ORR) catalyst in lithium-oxygen batteries. [] Its presence can:

- Promote Solution-Mediated ORR: This inhibits the formation of detrimental LiO2 intermediates, improving cycle stability. []

- Reduce Byproduct Formation: By shifting the ORR pathway, it limits the generation of byproducts that degrade battery performance. []

Q4: How does the acid dissociation constant (pKa) of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione impact its performance in aqueous lithium-ion cells?

A4: The pKa of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione, specifically its polymeric form poly(benzo[1,2-b:4,5-b']dithiophene-4,8-dione-2,6-diyl sulfide) (PBDTDS), influences its performance at different pH levels:

- High pH Stability: PBDTDS demonstrates superior capacity and cycle life at pH 13 compared to other quinone-based polymers with different pKa values. []

- Influence on Capacity and Cycle Life: The pKa difference between PBDTDS and other polymers like PAQS explains the observed variations in capacity and cycle stability in aqueous lithium-ion cells. []

Q5: What are the advantages of using Benzo[1,2-b:4,5-b']dithiophene-4,8-dione as a solid additive in non-fullerene polymer solar cells (NF-PSCs)?

A5: Benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDT-2), when used as a solid additive in NF-PSCs, offers several benefits:

- Volatilizability: Its ability to vaporize upon heating eliminates residue issues associated with liquid additives, improving device reproducibility. []

- Enhanced Morphology: BDT-2 promotes favorable molecular arrangement, enhancing absorption, charge transfer, and crystallinity within the active layer. []

- Improved Photovoltaic Performance: NF-PSCs with BDT-2 exhibit suppressed bimolecular recombination and optimized domain morphology, leading to higher power conversion efficiencies (PCEs). []

Q6: How can computational chemistry be used to study Benzo[1,2-b:4,5-b']dithiophene-4,8-dione?

A6: Computational methods like Density Functional Theory (DFT) can provide valuable insights into the interactions of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione with other materials:

- Adsorption Studies: DFT calculations reveal the strong physisorption of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione on surfaces like graphene and hexagonal boron nitride (h-BN). []

- Work Function Analysis: DFT can predict work function shifts upon adsorption, aiding in the design of efficient electrode materials. []

- Solubility Predictions: Computational studies contribute to understanding the solubility behavior of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione and its potential impact on battery performance. []

Q7: How does the structure of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione lend itself to derivatization and what are the potential applications of its derivatives?

A7: The presence of reactive C-H bonds on the Benzo[1,2-b:4,5-b']dithiophene-4,8-dione core allows for diverse functionalization:

- Palladium-Catalyzed Arylation: This method enables the synthesis of 2-arylbenzo[1,2‐b:4,5‐b']dithiophene‐4,8‐diones, expanding the structural diversity of this class of compounds. []

- Polymerization: Benzo[1,2-b:4,5-b']dithiophene-4,8-dione can be incorporated into polymers like PBDTDS, tailoring properties for specific applications like aqueous batteries. []

- Donor-Acceptor Systems: Incorporating it as an acceptor moiety in donor-acceptor molecules allows for the development of red-emitting materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

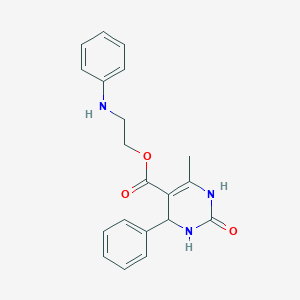

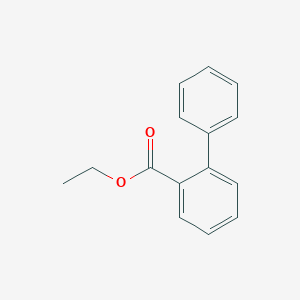

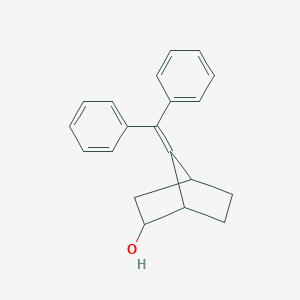

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

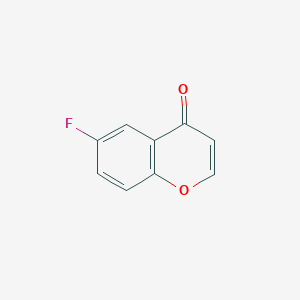

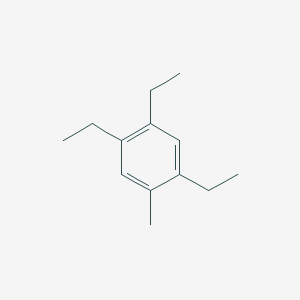

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

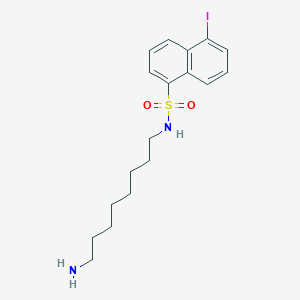

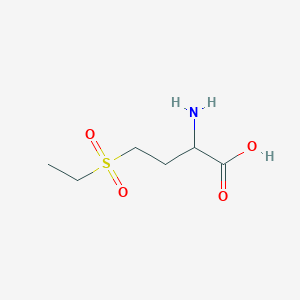

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)